molecular formula C8H11N3O4 B2477209 methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1005669-96-4

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2477209
CAS No.: 1005669-96-4
M. Wt: 213.193
InChI Key: DAAZJGICJDQDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a nitro group attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitro-substituted hydrazine with an acetylenic ester, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of a base, such as sodium ethoxide, and may be carried out in an organic solvent like ethanol .

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its nitro group, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZJGICJDQDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.